Ferric stearate
CAS No.: 555-36-2
Cat. No.: VC21181691
Molecular Formula: C54H105FeO6
Molecular Weight: 906.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 555-36-2 |
|---|---|
| Molecular Formula | C54H105FeO6 |
| Molecular Weight | 906.3 g/mol |
| IUPAC Name | iron(3+);octadecanoate |
| Standard InChI | InChI=1S/3C18H36O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
| Standard InChI Key | XHQSLVIGPHXVAK-UHFFFAOYSA-K |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Ferric stearate features a complex molecular structure with the chemical formula C54H105FeO6 . This corresponds to a trinuclear iron complex where iron atoms are bound to stearate ligands. The compound is identified by its CAS number 555-36-2 and EC number 225-889-4 . The IUPAC name for ferric stearate is iron(3+);octadecanoate, reflecting its composition of iron in the +3 oxidation state bound to octadecanoate (stearate) anions .
Research has shown that the structure often exists as a μ-oxo trimer, represented as [Fe3O(St)6(H2O)3][St], where St stands for the stearate ligand (C17H35COO-) . This trinuclear structure differs significantly from commercial products sometimes labeled as "ferrous stearate" or "FeSt2", which may actually be mixtures rather than pure compounds .
Physical and Chemical Properties
Ferric stearate appears as an orange powder, though some descriptions characterize it as orange-red . The compound exhibits several notable physical properties as outlined in Table 1.
Table 1: Physical and Chemical Properties of Ferric Stearate
The compound is insoluble in water but shows limited solubility in organic solvents. Comparative solubility studies indicate that the trinuclear ferric stearate complexes are less soluble in organic solvents than stearic acid or commercial "ferrous stearate" . Thermal analysis demonstrates that the compound undergoes gradual weight loss in the temperature range of 180-300°C, with the hydrated form showing a sharp 6.0% weight loss at 50°C .
Synthesis Methods
Synthetic Routes
Research has identified multiple synthetic routes for preparing ferric stearate, each with distinct characteristics and yields. These methods are summarized below.
Route A: Sodium Stearate and Ferrous Sulfate
This approach utilizes a stoichiometric reaction between freshly prepared sodium stearate and ferrous sulfate in a mixed ethanol/water solvent (3:1 v/v) . The reaction can be represented as:
6 St- + 3 Fe²⁺(aq) → [Fe3O(St)6(H2O)3][St]
where St- represents the stearate anion (C17H35COO-). This method relies on air oxidation to convert the ferrous (Fe²⁺) starting material to ferric (Fe³⁺) in the final product . The initially precipitated material contains considerable water, which is removed by heating the compound below its melting point under moderate vacuum.
Route B: Ferrous Sulfate and Stearic Acid
This alternative method involves adding ferrous sulfate to a suspension of stearic acid in water, followed by neutralization with sodium bicarbonate . When sufficient bicarbonate is added to neutralize both the HCl and stearic acid, a tan material precipitates. Complete extraction of excess stearic acid using ethanol yields a solid with spectroscopic characteristics similar to that produced by Route A, although with reduced yield .
Comparison of Synthesis Methods
All three synthesis routes lead to essentially the same material—a μ-oxo trimer with all three iron atoms in the Fe(III) state . The purified material differs from commercial compounds labeled as "FeSt2" or "FeSt3" but is nearly identical to the nitrate salt of the Fe stearate trimer described in previous research .
Table 2: Comparison of Ferric Stearate Synthesis Methods
Applications
Polymer Industry
Ferric stearate has found significant application in the polymer industry, particularly in the development of oxo-biodegradable films. Research by Mohammadhosseini and Jahanmardi investigated the effect of ferric stearate on the stabilization efficiency of phenolic antioxidants during thermal oxidation of polyethylene . In this context, ferric stearate functions as a pro-oxidant that can accelerate the oxidative degradation of polymers after their service life, contributing to environmental sustainability .
High-density polyethylene (HDPE) films containing various weight ratios of phenolic antioxidant to ferric stearate have been studied to understand their thermal oxidation behavior in both melt and solid states . These studies aim to achieve formulations that preserve polymer properties during the desired service life while promoting degradation afterward.
Pharmaceutical Applications
In the pharmaceutical industry, ferric stearate serves as a lubricant and release agent . Its function in pharmaceutical formulations contributes to improved processing characteristics and controlled release profiles of active ingredients. The market growth in this sector is partially attributed to the expanding pharmaceutical industry and increasing demand for high-quality excipients .
Cosmetic Industry
Ferric stearate is utilized in cosmetics for its emulsifying properties. It helps stabilize oil-in-water emulsions commonly found in lotions and creams, contributing to the texture, stability, and performance of these products. The compound's ability to function as an interface between hydrophilic and hydrophobic components makes it valuable in formulating cosmetic products with desirable sensory attributes and shelf stability.
Advanced Materials and Research
Increasing demand for high-purity ferric stearate in research applications, particularly in nanotechnology and advanced materials, is contributing to market expansion . Different purity levels (less than 98%, 98-99%, more than 99%) cater to specific industry requirements, further segmenting the market and driving specialized production .
Market Analysis
Market Size and Growth Projections
The global ferric stearate market is poised for significant growth, driven by increasing demand across diverse applications. Based on comparable materials and market growth trends, the market size is estimated at approximately $500 million in 2025, with a projected Compound Annual Growth Rate (CAGR) of 5% . Following this trajectory, the market is expected to reach approximately $650 million by 2033 .
Table 3: Ferric Stearate Market Projections (2025-2033)
Market Drivers and Challenges
Several key factors are driving the growth of the ferric stearate market. The expanding pharmaceutical and cosmetic industries, where the compound is used as a lubricant, release agent, and emulsifier, represent significant growth drivers . Additionally, the rising popularity of bio-based and environmentally friendly materials is creating favorable market conditions .
Despite these challenges, ongoing technological advancements focused on improving the quality and production efficiency of ferric stearate, along with diversification into emerging applications, are expected to offset these restraints, leading to sustained market growth in the forecast period (2025-2033) .
Research Findings
Structural Characterization
Research on ferric stearate has provided valuable insights into its structural characteristics. Spectroscopic analyses, including infrared spectroscopy and nuclear magnetic resonance (NMR), have confirmed that the compound exists as a trinuclear iron(III) complex . The structure has been identified as [Fe3O(St)6(H2O)3][St], featuring a μ-oxo core with three iron atoms .
Differential scanning calorimetry (DSC) analyses have revealed that the hydrated form of the trinuclear complex exhibits multiple endotherms, including a sharp endotherm at 118°C corresponding to its melting point, along with three others at 73°C, 87°C, and 105°C, which likely represent phase changes as water of hydration is lost .
Thermal Oxidation Studies
Research by Mohammadhosseini and Jahanmardi has investigated the effect of ferric stearate on the stabilization efficiency of phenolic antioxidants during thermal oxidation of polyethylene . Their study focused on high-density polyethylene (HDPE) films approximately 250 μm thick containing various weight ratios of a commercially used phenolic antioxidant (Irganox 1010) to ferric stearate as a pro-oxidant .
The findings indicate that ferric stearate influences the oxidative degradation of polyethylene, potentially accelerating the process after the desired service life of the material . This research has significant implications for the development of environmentally friendly, oxo-biodegradable plastics.
Catalytic Applications
Ferric stearate has demonstrated potential as a catalyst in organic reactions. While specific details on its catalytic mechanisms were limited in the provided search results, the compound's ability to function as a catalyst highlights its versatility and potential for applications beyond traditional uses as a stabilizer, lubricant, or emulsifier.
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